molecular formula C19H17ClN2O2 B11360810 N-(5-chloro-2-methylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

N-(5-chloro-2-methylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11360810
M. Wt: 340.8 g/mol
InChI Key: SMMQJPYVIOCWAY-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, a dimethyl-substituted phenyl ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Substitution Reactions: The chloro and dimethyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to achieve the desired substitution pattern.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Catalysts like aluminum chloride (AlCl3) and reagents such as halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-methylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is unique due to the specific substitution pattern on its aromatic rings. The presence of both chloro and dimethyl groups imparts distinct chemical properties and reactivity, setting it apart from other similar compounds.

Properties

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H17ClN2O2/c1-11-4-6-14(8-13(11)3)18-10-17(22-24-18)19(23)21-16-9-15(20)7-5-12(16)2/h4-10H,1-3H3,(H,21,23)

InChI Key

SMMQJPYVIOCWAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C=CC(=C3)Cl)C)C

Origin of Product

United States

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